o-Phthalaldehyde

Overview

Description

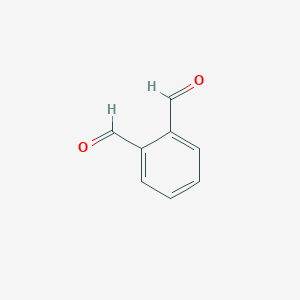

o-Phthalaldehyde (OPA, CAS 643-79-8) is an aromatic dialdehyde with the formula $ \text{C}8\text{H}6\text{O}_2 $, characterized by two aldehyde groups positioned ortho to each other on a benzene ring. This unique structure confers high reactivity, making OPA a versatile reagent in analytical chemistry, organic synthesis, and disinfection.

Preparation Methods

Ortho-phthalaldehyde can be synthesized through the hydrolysis of tetrabromo-o-xylene using potassium oxalate, followed by purification by steam distillation . Another method involves dissolving orththis compound in ethanol, stirring until completely dissolved, then adding deionized water, a coupling agent, and a complexing agent. The pH is adjusted to 7.0 using sodium dihydrogen phosphate and sodium hydrogen phosphate .

Chemical Reactions Analysis

Reaction with Primary Amines

OPA reacts with primary amines to form phthalimidine derivatives via a condensation mechanism (Fig. 1). The reaction proceeds via nucleophilic attack of the amine on the aldehyde groups, followed by cyclization to form a stable heterocyclic product.

Key Findings:

-

Reaction Rate : The second-order rate constant for phthalimidine formation is 4.3 M⁻¹s⁻¹ , which is 3,000× faster than benzaldehyde-based acylhydrazone formation .

-

pH Sensitivity : Optimal reactivity occurs under neutral to slightly basic conditions (pH 7–9), where the amine is deprotonated and OPA exists in its non-hydrated form .

-

Applications : Used for rapid hydrogel cross-linking and functionalization of polymers .

Table 1: Kinetic Comparison of OPA Reactions with Primary Amines

| Reaction Type | Rate Constant (M⁻¹s⁻¹) | pH Range | Product |

|---|---|---|---|

| Phthalimidine formation | 4.3 | 7–9 | Phthalimidine |

| Acylhydrazone (benzaldehyde) | 0.0014 | 4–6 | Hydrazone |

Reaction with Thiols and Amines (Fluorescent Derivatization)

In the presence of thiols (e.g., 1,4-dithiothreitol), OPA reacts with primary amines to form 1-alkylthio-2-alkyl-substituted isoindoles , which are highly fluorescent. This reaction is widely used for detecting amino acids and peptides .

Mechanism:

-

Sternson-Wong Pathway : The amine reacts first with OPA to form an intermediate, followed by thiol addition to yield the fluorescent isoindole .

-

pH Dependence : Fluorescence intensity peaks at pH 10–11 due to deprotonation of the thiol and amine .

Table 2: Analytical Parameters for OPA-Thiol-Amine Fluorescence

| Parameter | Value |

|---|---|

| Excitation wavelength (λₑₓ) | 330 nm |

| Emission wavelength (λₑₘ) | 465 nm |

| Detection limit (alanine) | ~1 pmol |

Reaction with Hydrazides and Aminooxy Groups

OPA forms isoindole bis(hemiaminal) (IBHA) intermediates with hydrazides or aminooxy nucleophiles. These intermediates undergo dehydration to yield stable oxime or hydrazone cross-links .

Example Reaction:

Biochemical Interactions

OPA reacts with bacterial cell wall proteins, leading to protein coagulation and antibacterial effects. Key observations include:

-

pH-Dependent Activity : Enhanced reactivity at alkaline pH due to increased deprotonation of amino groups .

-

Cross-Linking Efficiency : Less extensive than glutaraldehyde but sufficient for microbial inactivation .

Reaction with Histamine

OPA condenses with histamine to form a dihydrophenantroline derivative with a quaternary amine group. The product exhibits strong fluorescence (λₑₘ = 465 nm) and is used for histamine quantification .

Structure :

Scientific Research Applications

Sterilization and Disinfection

High-Level Disinfectant

- OPA is primarily used as a high-level disinfectant for heat-sensitive medical instruments, such as endoscopes and thermometers. It serves as a safer alternative to glutaraldehyde, which has been associated with adverse health effects like dermatitis and respiratory issues .

Mechanism of Action

- OPA exhibits strong antimicrobial properties by reacting with primary amino groups in proteins, leading to cell wall stabilization and microbial inactivation. Studies have shown that OPA's action is particularly effective against Gram-negative bacteria due to its ability to penetrate cell membranes .

Analytical Chemistry

Derivatization Agent

- In analytical chemistry, OPA is utilized as a derivatizing agent for amino acids and amines. Its ability to form stable derivatives enhances the detection of these compounds in various analytical methods, including chromatography .

Case Study: Enhanced Detection of Amino Acids

- A study demonstrated that OPA effectively derivatized amino acids in a borate buffer system, improving the sensitivity and resolution of chromatographic analyses. This application is crucial for biochemical research and clinical diagnostics .

Materials Science

Photoresists in Lithography

- OPA is employed in photoresist formulations for lithography processes. When combined with a photoacid generator (PAG), it becomes highly sensitive to UV or electron beam irradiation, enabling the formation of high-resolution images .

| Application | Description |

|---|---|

| Photoresists | Used in lithography for semiconductor manufacturing; self-developing properties. |

| Self-immolative Materials | Capable of complete depolymerization upon exposure to radiation, facilitating recycling and material recovery. |

Self-Immolation Mechanism

- The self-depolymerization characteristic of OPA allows it to be used in self-developing photoresists, which eliminates the need for additional development processes after exposure to radiation .

Biochemistry

Immunological Applications

- OPA has been studied for its immunological effects, demonstrating potential as an adjuvant in vaccines due to its ability to induce Th2-type immune responses. Research indicates that OPA can enhance antibody production when used alongside antigens .

Case Study: Anaphylaxis Induction

- A documented case highlighted instances of OPA-induced anaphylaxis following cystoscopy procedures, emphasizing the need for caution in clinical settings where OPA is used as a disinfectant .

Environmental Applications

Remediation Processes

Mechanism of Action

The mechanism of action of ortho-phthalaldehyde involves its reactivity with primary amines, forming stable fluorescent derivatives. This reaction is highly specific and sensitive, making it useful for detecting low concentrations of amines in various samples . In disinfection, it inactivates microorganisms by reacting with their amino groups, disrupting their cellular functions .

Comparison with Similar Compounds

Functional Analogues: Derivatization Reagents

OPA is widely compared to other fluorogenic and chromogenic reagents for amine detection. Key competitors include fluorescamine , NBD-Cl , ninhydrin , and FMOC-Cl .

Table 1: Comparison of o-Phthalaldehyde with Functional Analogues

Advantages of OPA :

- Superior sensitivity (10–100 pmol range) compared to fluorescamine and ninhydrin .

- Simplified workflow: Reactions occur at room temperature without extraction steps, unlike NBD-Cl and ninhydrin .

- Cost-effective: Lower reagent concentration (0.01% vs. 0.1% for NBD-Cl) reduces per-run costs .

Limitations :

- Specific to primary amines, necessitating FMOC-Cl for secondary amines .

- Thiol dependency: Requires 2-mercaptoethanol for derivatization, which can introduce variability .

Structural Analogues: Substituted o-Phthalaldehydes and Dialdehydes

OPA’s reactivity and applications are influenced by substituents on the benzene ring or aldehyde groups.

Table 2: Comparison of this compound with Structural Analogues

Key Insights :

- 4-Substituted Analogues : Methoxy and hydroxy groups alter electronic properties, enabling tailored reactivity for niche applications (e.g., fluorescent probes) .

- Glutaraldehyde : While effective in crosslinking, it lacks OPA’s specificity for primary amines and generates toxic residues .

Research Findings and Contradictions

- Derivatization Efficiency : OPA’s molar extinction coefficient (33,440 M$^{-1}$cm$^{-1}$) surpasses FeCl$_3$ (11,610 M$^{-1}$cm$^{-1}$) in cholesterol assays, highlighting its sensitivity .

- Synthetic Utility : OPA-based isoindolin-1-one synthesis achieves 60–80% yields under indium-mediated conditions, outperforming nitrobenzene alternatives .

- Contradictions: While OPA is favored for collagen quantification due to high α-amino group reactivity, 3,4-dihydroxyphenylacetic acid offers better specificity in collagenase-digested samples .

Biological Activity

o-Phthalaldehyde (OPA) is a chemical compound primarily used as a high-level disinfectant in medical and dental settings. Its biological activity has been extensively studied, revealing both beneficial applications and potential health risks associated with exposure. This article explores the biological activity of this compound, focusing on its immunological effects, toxicity, antibacterial properties, and case studies related to human health.

1. Immunological Effects

Research indicates that this compound acts as an effective immunological adjuvant. In studies involving ICR mice, subcutaneous injections of varying concentrations of OPA resulted in increased neutrophil infiltration in bronchoalveolar fluid and elevated levels of ovalbumin-specific IgE, suggesting a strong Th2-type immune response. The cytokines IL-4 and IL-5 were significantly upregulated, indicating that OPA can potentiate allergic responses .

Table 1: Immune Response Induction by OPA in Mice

| Concentration (%) | Neutrophil Infiltration | Ovalbumin-specific IgE |

|---|---|---|

| 0.0025 | Increased | Positive |

| 0.0125 | Increased | Positive |

| 0.025 | Increased | Positive |

| 0.125 | Increased | Positive |

| 0.25 | Increased | Positive |

2. Respiratory Sensitization

Inhalation studies have shown that exposure to this compound vapor can lead to respiratory sensitization. A study demonstrated that mice exposed to OPA vapors exhibited significant increases in B lymphocyte proliferation in the draining lymph nodes, particularly those expressing IgE antibodies . This finding highlights the potential for OPA to induce allergic reactions in humans, especially healthcare workers frequently exposed to its vapors.

3. Toxicity Studies

Toxicity assessments have been conducted using various animal models, including Sprague Dawley rats and B6C3F1/N mice. These studies revealed lesions throughout the respiratory tract following prolonged exposure to OPA, including necrosis and inflammation . Notably, OPA was found to be mutagenic in certain bacterial strains without metabolic activation, raising concerns about its safety profile .

Table 2: Toxicity Findings from Animal Studies

| Study Type | Observed Effects | Species |

|---|---|---|

| Inhalation Exposure | Respiratory lesions | Rats, Mice |

| Dermal Sensitization | Skin reactivity, IgE production | Mice |

| Mutagenicity | Positive in Salmonella strains | Bacterial Models |

4. Antibacterial Activity

This compound exhibits significant antibacterial properties, particularly against Gram-negative bacteria. Its mechanism of action involves reaction with primary amino acids and proteins, leading to protein coagulation and alterations in bacterial cell wall integrity . Studies have shown that OPA is more effective than glutaraldehyde in penetrating biological membranes, which contributes to its rapid mycobactericidal effects .

Table 3: Antibacterial Efficacy of OPA

| Bacterial Strain | Efficacy (MIC) | Mechanism of Action |

|---|---|---|

| Mycobacterium chelonae | Low Concentration | Protein coagulation |

| Escherichia coli | Moderate | Cell wall stabilization |

| Staphylococcus aureus | High | Disruption of cellular integrity |

5. Case Studies on Human Health Effects

Numerous case reports document adverse health effects associated with occupational exposure to this compound. These include:

- Respiratory Problems : Workers exposed to OPA vapors reported symptoms such as bronchial asthma and contact dermatitis .

- Anaphylactic Reactions : Several patients undergoing procedures using OPA experienced anaphylaxis, confirmed by the presence of OPA-specific IgE antibodies .

- Skin Reactions : Incidents of skin irritation and discoloration have been reported among healthcare workers using OPA for disinfecting medical instruments .

Q & A

Q. Basic: What experimental parameters should be optimized when using OPA as a derivatization agent for amine or thiol detection in analytical chemistry?

Answer:

OPA reacts selectively with primary amines and thiols to form fluorescent derivatives, but reaction efficiency depends on:

- pH : Optimal derivatization occurs at pH 9–10 (adjusted with borate buffers) .

- Solvent : Methanol or aqueous-methanol mixtures enhance solubility and reaction kinetics .

- Reaction time : Immediate analysis is recommended (within 5–10 minutes) to avoid degradation of isoindole products .

- Temperature : Room temperature is standard, but elevated temperatures (e.g., 37°C) may accelerate reactions in complex matrices .

Methodological Tip: Validate reaction conditions using control compounds (e.g., glutathione for thiols or glycine for amines) and compare fluorescence intensities against standards .

Q. Basic: What protocols are recommended for quantifying thiol-containing biomolecules (e.g., glutathione) using OPA-based fluorometric assays?

Answer:

A validated protocol includes:

Sample preparation : Deproteinize biological samples with perchloric acid to avoid interference .

Derivatization : Mix OPA (1–2 mM) with the sample in borate buffer (pH 9.5) and β-mercaptoethanol (to stabilize thiol-OPA adducts) .

Detection : Measure fluorescence at Ex/Em = 340/420 nm using a spectrofluorometer .

Calibration : Use GSH/GSSG standards to generate a linear curve (0.1–10 µM range) .

Note: Avoid prolonged light exposure to prevent photobleaching of derivatives .

Q. Advanced: How can researchers resolve contradictions in reported antimicrobial efficacy of OPA across studies (e.g., bacteriophage vs. bacterial models)?

Answer:

Discrepancies often arise from:

- Concentration-dependent effects : OPA’s efficacy varies nonlinearly; e.g., 0.5% (w/v) OPA inactivates MS2 bacteriophage via structural disruption, while lower concentrations may only impair adsorption .

- Experimental design : Standardize contact time (e.g., 5–30 min), temperature, and organic load (e.g., serum interference) .

- Mechanistic analysis : Use TEM to visualize viral capsid damage or RT-PCR to assess genomic integrity post-treatment .

Data Conflict Resolution: Perform dose-response assays under controlled conditions and compare with literature using statistical models (e.g., ANOVA with post-hoc tests) .

Q. Advanced: What methodologies are critical for characterizing OPA’s photodegradation pathways and products in environmental studies?

Answer:

Key steps include:

- Photolysis kinetics : Measure degradation rates under simulated sunlight using actinometers (e.g., NO₂) to calculate quantum yields (Φ ≈ 1 for OPA) .

- Product identification : Employ GC-MS to detect photoproducts like phthalic anhydride and o-toluic acid .

- Aerosol formation : Quantify secondary organic aerosol (SOA) yields (5–13%) using chamber experiments with particle counters .

Advanced Tip: Combine UV-Vis spectroscopy (for cross-section data) with computational modeling to predict atmospheric lifetimes (~1–2 hours) .

Q. Advanced: How can OPA’s instability during polymer encapsulation be mitigated for controlled-release applications?

Answer:

OPA’s depolymerization into reactive monomers can interfere with catalyst systems. Mitigation strategies:

- Encapsulation design : Use poly(phthalaldehyde) (PPA) matrices to limit monomer diffusion .

- Kinetic control : Adjust thermal or photo-triggered release rates to match catalyst activation thresholds .

- Byproduct analysis : Monitor o-phthalaldehyde levels via HPLC to ensure compatibility with polymerization catalysts (e.g., Grubbs’ catalyst) .

Methodological Note: Validate capsule integrity using TGA/DSC and confirm depolymerization kinetics via in situ FTIR .

Q. Basic: What are the best practices for handling and storing OPA to ensure experimental reproducibility?

Answer:

- Storage : Keep OPA in amber vials at 4°C; desiccate to prevent hydrolysis .

- Solution preparation : Prepare fresh daily in methanol or borate buffer to avoid dimerization .

- Safety : Use PPE (gloves, goggles) due to OPA’s toxicity and potential sensitization .

Q. Advanced: How can researchers validate OPA’s role in redox homeostasis studies, particularly in glutathione quantification?

Answer:

- Specificity testing : Compare OPA-derived fluorescence with alternative reagents (e.g., monobromobimane) to rule out cross-reactivity .

- Recovery assays : Spike samples with known GSH/GSSG ratios and quantify recovery rates (target: 95–105%) .

- Interference checks : Test for matrix effects (e.g., proteins, metals) using standard addition methods .

Properties

IUPAC Name |

phthalaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6O2/c9-5-7-3-1-2-4-8(7)6-10/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZWLUXSQADUDCSB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C=O)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

||

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

25750-62-3 | |

| Record name | 1,2-Benzenedicarboxaldehyde, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=25750-62-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID6032514 | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

134.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Pale yellow or colorless solid; [Merck Index] Yellow powder or lumps; [Alfa Aesar MSDS], YELLOW SOLID IN VARIOUS FORMS WITH CHARACTERISTIC ODOUR. | |

| Record name | o-Phthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Boiling Point |

BP: 83 °C at 0.8 mm Hg | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Flash Point |

132 °C (270 °F) - closed cup, 132 °C c.c. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Solubility |

In water, 5 g/100 mL at 20 °C, Very soluble in ethyl ether, ethanol, Solubility in water, g/100ml at 20 °C: 3.8 (soluble) | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Density |

Density (at 20 °C): 1.13 g/cm³ | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Density |

Relative vapor density (air = 1): 4.6 | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Vapor Pressure |

0.0052 [mmHg], 0.0052 mm Hg at 21 °C (0.69 Pa), Vapor pressure, Pa at 25 °C: 0.6 | |

| Record name | o-Phthalaldehyde | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16281 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Color/Form |

Long, pale yellow needles from petroleum ether (MP 56-56.5 °C). Also reported as colorless powder (MP: 54 °C), Yellow needles or crystals from ligroin | |

CAS No. |

643-79-8 | |

| Record name | Phthalaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=643-79-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | ortho-Phthalaldehyde | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000643798 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | o-Phthalaldehyde | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=13394 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,2-Benzenedicarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6032514 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phthalaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.367 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | O-PHTHALALDEHYDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4P8QP9768A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Melting Point |

55.8 °C | |

| Record name | o-Phthalaldehyde | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8456 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | ORTHO-PHTHALALDEHYDE | |

| Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |

| URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1784 | |

| Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |

| Explanation | Creative Commons CC BY 4.0 | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.